(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
The compound (E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile belongs to a class of Schiff base derivatives featuring a tetrahydrobenzo[b]thiophene core. These compounds are synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aromatic aldehydes, followed by structural characterization using spectroscopic and crystallographic methods . The presence of electron-donating or withdrawing substituents on the benzylidene moiety significantly influences their chemical, electronic, and biological properties.
Properties
IUPAC Name |
2-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-3-23(4-2)15-10-9-14(18(24)11-15)13-22-20-17(12-21)16-7-5-6-8-19(16)25-20/h9-11,13,24H,3-8H2,1-2H3/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSRMFUXXBSCOY-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a derivative of tetrahydrobenzo[b]thiophene, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydrobenzo[b]thiophene core, which is known for its pharmacological significance.
Anticancer Activity
Tetrahydrobenzo[b]thiophene derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:
- Mechanism of Action : Research indicates that compounds with the tetrahydrobenzo[b]thiophene scaffold can act as tubulin polymerization destabilizers. This mechanism leads to cell cycle arrest and apoptosis in cancer cells by inhibiting mitotic processes .
- Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting strong antiproliferative effects .
Case Study: Antitumor Efficacy
In a study investigating various tetrahydrobenzo[b]thiophene derivatives, the compound demonstrated:
- High Apoptotic Activity : Induced expression of caspases 3 and 9 was noted, confirming its role in promoting apoptosis .
- Inhibition of Tumor Growth : Animal models treated with the compound exhibited reduced tumor size compared to control groups .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Tubulin polymerization inhibition |
| MDA-MB-231 | 12.3 | Induction of apoptosis |
Anti-inflammatory Properties
Tetrahydrobenzo[b]thiophenes are also recognized for their anti-inflammatory activities. The compound has been evaluated for its ability to reduce inflammation in various models:
- Cytokine Inhibition : Studies have shown that it can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Mechanistic Insights : The anti-inflammatory effects are attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties:
- Broad-Spectrum Activity : Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Potential Applications : Given its structural characteristics, there is potential for developing this compound into a therapeutic agent for treating infections caused by resistant strains of bacteria.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at the Cyanide Group
The nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example:
This reactivity is common in similar tetrahydrobenzo[b]thiophene derivatives .
2.2. Electrophilic Aromatic Substitution
The electron-rich aromatic rings (benzylidene and tetrahydrobenzo[b]thiophene) participate in:
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Nitration : Introduces nitro groups at positions activated by the diethylamino group.
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Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid .
2.3. Condensation and Cyclization Reactions
The hydrazone moiety reacts with:
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Carbonyl compounds (e.g., aldehydes/ketones) to form bis-hydrazones.
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Thiosemicarbazides or isothiocyanates to yield triazole or thiadiazole derivatives .
For example, reaction with phenyl isothiocyanate forms a thiourea-linked derivative :
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metal ions (e.g., Cu²⁺, Fe³⁺) via the hydrazone nitrogen and thiophene sulfur atoms. Such complexes are explored for catalytic or medicinal applications .
Biological Activity and Derivative Screening
While direct data on this compound is limited, structurally related hydrazones and tetrahydrobenzo[b]thiophenes exhibit:
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Anticancer activity : Apoptosis induction in breast cancer cells (MCF-7) .
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Antimicrobial effects : Inhibition of bacterial/fungal strains via enzyme binding .
Derivatives synthesized via alkylation or acylation of the amino group show enhanced bioactivity .
Stability and Degradation Pathways
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Photodegradation : The hydrazone bond (C=N) undergoes cleavage under UV light, forming aldehydes and amines.
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Oxidative degradation : Reacts with peroxides to form N-oxides or sulfones .
Comparative Reactivity Table
Comparison with Similar Compounds
Key Observations :
- The diethylamino group in the target compound introduces strong electron-donating effects, enhancing charge transfer within the conjugated system compared to electron-withdrawing groups (e.g., chloro) .
- Hydroxy and methoxy substituents facilitate hydrogen bonding and π-π stacking, influencing crystallinity and melting points .
Spectroscopic and Electronic Properties
FT-IR and NMR Analysis
- C≡N Stretch: All compounds exhibit a nitrile peak near 2200–2220 cm⁻¹ in FT-IR, confirming the cyano group .
- C=N Stretch: The Schiff base imine bond appears at ~1600–1620 cm⁻¹. Electron-donating groups (e.g., diethylamino) reduce the C=N stretching frequency due to increased electron density .
- ¹H NMR: The diethylamino group in the target compound causes deshielding of adjacent protons, shifting aromatic protons downfield compared to chloro or methoxy derivatives .
Computational Studies
Density functional theory (DFT) studies (B3LYP/6-311+G(2d,p)) reveal:
- The diethylamino group lowers the HOMO-LUMO gap (ΔE = 3.5 eV) compared to chloro-substituted analogues (ΔE = 4.2 eV), enhancing reactivity .
- Intramolecular hydrogen bonds (O-H···N) in hydroxy-substituted derivatives stabilize the planar conformation, whereas diethylamino groups introduce steric hindrance .
Crystallographic and Hydrogen Bonding Patterns
Key Observations :
Q & A
Basic Research Questions
Q. How can the condensation reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and aromatic aldehydes be optimized for higher yields of Schiff base derivatives?
- Methodology : Use ZnCl₂ as a catalyst in DMF under reflux (2–3 hours) to promote imine formation. Monitor reaction progress via TLC and purify via recrystallization from ethanol (96%) . Adjust molar ratios (e.g., 1:1 aldehyde:amine) and solvent polarity to minimize side products.
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Key Techniques :
- IR : Verify C≡N (2220–2190 cm⁻¹), C=O (1700–1650 cm⁻¹), and C=C aromatic stretches (1600–1450 cm⁻¹) .
- NMR : Assign δ 8–9 ppm for the imine proton (CH=N) and δ 1–3 ppm for diethylamino protons .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Q. How do substituents on the benzylidene moiety influence the compound’s physicochemical properties?
- Approach : Compare derivatives with electron-donating (e.g., diethylamino) vs. electron-withdrawing groups (e.g., Cl, CN) using DFT calculations to analyze electronic effects on tautomerism or planarity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data (e.g., antibacterial vs. antiproliferative results) across structurally similar derivatives?
- Analysis Framework :
- Perform dose-response assays to validate IC₅₀/EC₅₀ values.
- Use molecular docking to correlate substituent effects (e.g., diethylamino vs. chlorobenzylidene) with target binding (e.g., DNA gyrase for antibacterial activity) .
- Cross-reference cytotoxicity data with logP values to assess membrane permeability .
Q. How can tautomeric equilibria between enamine-ketoenamine forms be controlled during synthesis?
- Solution :
- Use anhydrous solvents (e.g., CH₂Cl₂) and Lewis acids (e.g., ZnCl₂) to stabilize the (E)-configuration .
- Characterize tautomers via X-ray crystallography (e.g., C=N bond length ~1.28 Å for Schiff bases) .
Q. What computational methods validate the compound’s binding mode in molecular docking studies?
- Protocol :
- Optimize geometry with DFT (B3LYP/6-31G*) and dock into protein active sites (e.g., PARP-1 for antiproliferative activity) using AutoDock Vina. Validate with MD simulations (RMSD <2 Å over 100 ns) .
Q. How do crystal packing interactions affect the compound’s stability and solubility?
- Crystallography Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
